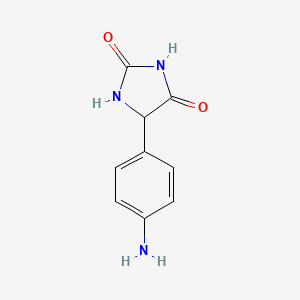5-(4-Aminophenyl)imidazolidine-2,4-dione
CAS No.: 75176-84-0
Cat. No.: VC8384772
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75176-84-0 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 5-(4-aminophenyl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C9H9N3O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,10H2,(H2,11,12,13,14) |
| Standard InChI Key | MFHKSNGMTRHCHM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2C(=O)NC(=O)N2)N |
| Canonical SMILES | C1=CC(=CC=C1C2C(=O)NC(=O)N2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(4-Aminophenyl)imidazolidine-2,4-dione (IUPAC name: 5-(4-aminophenyl)imidazolidine-2,4-dione) features a central imidazolidine-2,4-dione core, a saturated five-membered ring with nitrogen atoms at positions 1 and 3 and ketone groups at positions 2 and 4. The 5-position is substituted with a 4-aminophenyl group, introducing aromaticity and a primary amine functional group into the structure .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Hydrogen Bond Donors | 2 (amine and NH groups) |
| Hydrogen Bond Acceptors | 4 (two ketones, amine) |
| Rotatable Bonds | 2 (phenyl ring attachment) |
The para-aminophenyl group enhances solubility in polar solvents compared to non-polar analogs, as evidenced by similar compounds like (5R)-3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione, which exhibits moderate aqueous solubility due to its amine and ether functionalities .
Synthesis and Derivatization
Core Ring Formation
The imidazolidine-2,4-dione scaffold is typically synthesized via cyclocondensation reactions. A common route involves the reaction of urea with α-keto acids or their derivatives. For example, 5,5-diphenylimidazolidine-2,4-dione derivatives are synthesized from benzil and urea under acidic conditions . Adapting this method, 5-(4-aminophenyl)imidazolidine-2,4-dione could be synthesized using 4-aminoacetophenone as the ketone precursor.
Proposed Synthesis Pathway
-
Condensation: React 4-aminoacetophenone with urea in glacial acetic acid under reflux.
-
Cyclization: Acid-catalyzed intramolecular cyclization forms the imidazolidine ring.
-
Purification: Recrystallization from ethanol or aqueous ethanol yields the pure product.
This method mirrors the synthesis of AC1 (1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione), where reflux conditions and recrystallization are employed to isolate the target compound .
Functionalization Strategies
Derivatives of imidazolidine-2,4-diones are often modified at the 1- or 3-positions. For instance, acylation of the amine group in 5-(4-aminophenyl)imidazolidine-2,4-dione could yield compounds with enhanced bioactivity. The journal article by demonstrates this through the synthesis of AC2–AC11, where the primary amine is acylated with acids like lactic acid or salicylic acid.
Physicochemical Properties
Spectral Characterization
While experimental data for 5-(4-aminophenyl)imidazolidine-2,4-dione is unavailable, analogs provide reference points:
-
IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹), C=O stretches (~1700 cm⁻¹), and aromatic C–C vibrations (~1600 cm⁻¹) .
-
NMR Spectroscopy:
Thermodynamic Stability
The planarity of the imidazolidine ring and conjugation with the aromatic system likely confers stability. Computed properties for related compounds, such as a LogP of -0.1 , suggest moderate hydrophilicity, favoring drug-like pharmacokinetics.
Biological Activity and Applications
Antibacterial and Antifungal Activity
Primary amines often exhibit antimicrobial properties. Derivatives of 5-(4-aminophenyl)imidazolidine-2,4-dione could be tested against Gram-positive bacteria and Candida species, following protocols used for AC7 and AC10 .
Future Directions
Computational Modeling
Density functional theory (DFT) calculations could predict electronic properties and reactivity. For example, the HOMO-LUMO gap of (5R)-3-(3-aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione was computed to assess stability ; similar analyses for 5-(4-aminophenyl)imidazolidine-2,4-dione would guide synthetic optimization.
Targeted Drug Delivery
Conjugation with nanoparticles or liposomes could enhance bioavailability. The amine group allows for covalent attachment to carriers, as demonstrated in AC11’s modification with aminoacetic acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume